6-bromo-N-(piperidin-1-yl)pyridin-3-amine
CAS No.: 1774897-16-3
Cat. No.: VC2682244
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1774897-16-3 |
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Molecular Formula | C10H14BrN3 |
Molecular Weight | 256.14 g/mol |
IUPAC Name | 6-bromo-N-piperidin-1-ylpyridin-3-amine |
Standard InChI | InChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 |
Standard InChI Key | QBKKZORHCBLIBC-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)NC2=CN=C(C=C2)Br |
Canonical SMILES | C1CCN(CC1)NC2=CN=C(C=C2)Br |
Introduction
Property | Value/Description |
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Molecular Formula | C10H14BrN3 |
Molecular Weight | Approximately 256.15 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Limited water solubility; better solubility in organic solvents |
Key Functional Groups | Brominated pyridine, secondary amine linkage, piperidine ring |
The compound contains three nitrogen atoms: one in the pyridine ring, one in the amine linkage, and one in the piperidine ring. This nitrogen-rich structure, combined with the bromine substituent, creates a molecule with distinct electronic properties and potential for diverse chemical reactions.
Structural Characteristics and Chemical Reactivity
Structural Features
The structure of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine comprises several key elements that influence its chemical behavior:
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The pyridine ring represents an electron-deficient aromatic system due to the electronegative nitrogen atom.
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The bromine at position 6 serves as an electron-withdrawing group, further affecting the electronic distribution within the pyridine ring.
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The amine nitrogen connecting the pyridine and piperidine moieties can function as both a hydrogen bond acceptor and donor.
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The piperidine ring provides a basic nitrogen center that can participate in acid-base interactions.
These structural features create a molecule with multiple reactive sites and potential for diverse chemical transformations.
Chemical Reactivity
The chemical reactivity of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine would be governed by several factors:
Similar brominated pyridine compounds have demonstrated versatility in cross-coupling reactions, making them valuable building blocks in medicinal chemistry .
Synthesis Methods
Nucleophilic Aromatic Substitution (SNAr)
Starting with 3,6-dibromopyridine, selective substitution at the 3-position with piperidine could yield the target compound. This approach would leverage the higher reactivity of the 3-position toward nucleophilic attack.
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling between 3-bromo-6-bromopyridine and piperidine, using a suitable palladium catalyst and ligand system, represents another viable approach. The reaction conditions would need optimization to ensure selectivity for the 3-position.
Multi-Step Approach
A sequential approach might involve:
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Protection of the 3-amino group of 3-aminopyridine
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Selective bromination at the 6-position
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Deprotection followed by reductive amination with piperidine
Reaction Conditions and Considerations
Based on related syntheses described in the literature for similar brominated pyridine derivatives, the following conditions might be appropriate:
Reaction Type | Catalyst System | Solvent | Temperature | Base |
---|---|---|---|---|
SNAr | - | DMF or DMSO | 80-120°C | K2CO3 or Cs2CO3 |
Buchwald-Hartwig | Pd(OAc)2/BINAP or Pd2(dba)3/XPhos | Toluene or Dioxane | 80-110°C | t-BuONa or Cs2CO3 |
Bromination | NBS | DCM or Acetic acid | 0-25°C | - |
The synthesis of related compounds such as 6-bromo-N-methylpyridin-2-amine has been reported to proceed in good yields (63%) under appropriate conditions .
Analytical Characterization
Spectroscopic Identification
For proper characterization of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, several analytical techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The spectrum would likely show:
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Aromatic protons of the pyridine ring (approximately 3 protons) in the region of δ 6.5-8.5 ppm
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Piperidine protons (10 protons) appearing as complex multiplets in the region of δ 1.4-3.5 ppm
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Possibly a broad singlet for the N-H proton, if observable
13C NMR: Would reveal:
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Aromatic carbons of the pyridine ring (5 carbons) in the region of δ 110-160 ppm
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The carbon bearing the bromine atom with a characteristic shift around δ 120-130 ppm
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Aliphatic carbons of the piperidine ring (5 carbons) in the region of δ 20-60 ppm
Mass Spectrometry
Mass spectrometry would provide confirmatory evidence through:
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Molecular ion peaks showing characteristic isotope patterns due to bromine (M and M+2 peaks in approximately 1:1 ratio)
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Fragmentation patterns including loss of bromine and cleavage of the piperidine ring
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine. Based on similar compounds, reverse-phase conditions using C18 columns with gradients of acetonitrile/water with 0.1% formic acid would likely provide good separation and detection.
Biological and Pharmaceutical Significance
Receptor Modulation
Brominated pyridine derivatives have shown activity as allosteric modulators of various receptors, including cannabinoid receptors . The piperidine moiety, common in many pharmaceuticals, often contributes to binding interactions with biological targets.
Enzyme Inhibition
Compounds containing brominated pyridine scaffolds have demonstrated enzymatic inhibition properties, particularly against kinases and proteases.
Comparison with Structural Analogs
Table 1: Comparison of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine with Related Compounds
Structure-Activity Relationship Considerations
Key Pharmacophoric Elements
In the context of medicinal chemistry, several structural features of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine could contribute to potential biological activities:
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The bromine atom at position 6 could serve as a hydrogen bond acceptor or participate in halogen bonding interactions with biological targets.
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The piperidine nitrogen represents a basic center that could interact with acidic residues in protein binding sites.
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The secondary amine linkage provides both hydrogen bond donor and acceptor capabilities.
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The pyridine nitrogen offers additional hydrogen bond accepting properties.
Applications in Chemical Research
Synthetic Building Block
6-bromo-N-(piperidin-1-yl)pyridin-3-amine could serve as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry programs focused on developing new therapeutic agents.
Probe for Mechanistic Studies
The unique structural features of this compound might make it useful as a chemical probe for investigating reaction mechanisms, particularly those involving nucleophilic aromatic substitution or metal-catalyzed coupling processes.
Material Science Applications
Brominated pyridine derivatives have found applications in material science, particularly in the development of electronic materials and coordination polymers. The nitrogen-rich structure of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine could make it interesting for such applications.
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